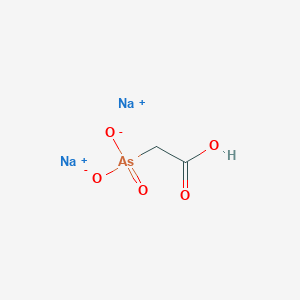

Disodium arsonoacetate

Beschreibung

Disodium arsonoacetate (CAS: 126-82-9), also known as disodium carboxymethylarsonate, is an organoarsenic compound with the molecular formula C₂H₃AsNa₂O₅. It is derived from arsonoacetic acid, where the arsenic atom is covalently bonded to the acetic acid backbone via a methylene group . Synthetically, it is prepared by reacting arsenious oxide (As₂O₃) with sodium hydroxide and chloroacetic acid under controlled conditions .

This compound has niche applications:

Eigenschaften

CAS-Nummer |

126-82-9 |

|---|---|

Molekularformel |

C2H3AsNa2O5 |

Molekulargewicht |

227.94 g/mol |

IUPAC-Name |

disodium;2-arsonatoacetic acid |

InChI |

InChI=1S/C2H5AsO5.2Na/c4-2(5)1-3(6,7)8;;/h1H2,(H,4,5)(H2,6,7,8);;/q;2*+1/p-2 |

InChI-Schlüssel |

DXAPLJQWRWMWHF-UHFFFAOYSA-L |

SMILES |

C(C(=O)O)[As](=O)([O-])[O-].[Na+].[Na+] |

Kanonische SMILES |

C(C(=O)O)[As](=O)([O-])[O-].[Na+].[Na+] |

Andere CAS-Nummern |

126-82-9 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|

| Disodium Arsonoacetate | C₂H₃AsNa₂O₅ | 243.86 | Arsenoacetate |

| Sodium Chloroacetate | C₂H₃ClO₂·Na | 116.48 | Chloroacetate |

| Disodium Iminodiacetate | C₄H₅NNa₂O₄ | 177.07 | Iminodiacetate |

| Disodium EDTA | C₁₀H₁₄N₂Na₂O₈·2H₂O | 372.24 | Polyaminocarboxylate |

Notes

- Arsenic Limitations: Disodium arsonoacetate’s use is declining due to arsenic’s toxicity and regulatory scrutiny .

- Emerging Alternatives: Phosphono- and iminodiacetates are preferred for industrial applications due to lower ecological risks .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying disodium arsonoacetate in aqueous solutions, and how do interferences from common ions affect accuracy?

- Methodology : Use ion chromatography (IC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) to detect arsenic speciation. Calibration curves should be prepared using certified reference materials (CRMs) with ≥98% purity (e.g., arsenic-based standards from ).

- Interference Mitigation : Pre-treat samples with chelating agents like EDTA ( ) to sequester interfering cations (e.g., Ca²⁺, Fe³⁺). Validate recovery rates via spike-and-recovery experiments (≥90% recovery acceptable) .

Q. How should disodium arsonoacetate be stored to ensure stability in long-term biochemical studies?

- Storage Protocol : Store in airtight containers at 4°C, away from light and moisture. Stability tests show degradation <5% over 12 months under these conditions (analogous to disodium phosphate storage in ).

- Monitoring : Conduct periodic HPLC-UV analysis (λ = 254 nm) to detect decomposition products like arsenite (AsO₃³⁻) .

Advanced Research Questions

Q. How can researchers resolve contradictions in disodium arsonoacetate’s reported cytotoxicity across different cell lines?

- Experimental Design :

- Variable Control : Standardize cell culture conditions (e.g., pH, serum concentration) to minimize confounding factors ( ).

- Dose-Response Analysis : Use nonlinear regression models (e.g., four-parameter logistic curve) to compare IC₅₀ values across cell lines.

- Mechanistic Studies : Perform RNA-seq to identify differential gene expression linked to arsenic metabolism pathways (e.g., GSTO1 polymorphisms) .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of disodium arsonoacetate in ecotoxicology studies?

- Data Analysis : Apply mixed-effects models to account for nested variables (e.g., species, exposure duration). Use Akaike’s Information Criterion (AIC) to select the best-fit model ( ).

- Outlier Handling : Implement robust regression techniques (e.g., Huber M-estimation) to minimize the impact of extreme values in environmental samples .

Q. How can researchers optimize assay conditions for studying disodium arsonoacetate’s interaction with metalloenzymes?

- Buffer Optimization : Test buffers (e.g., Tris-HCl vs. HEPES) at varying ionic strengths (50–200 mM) to stabilize enzyme activity. Include negative controls with sodium arsenate to differentiate nonspecific binding ().

- Kinetic Parameters : Calculate and using Lineweaver-Burk plots, ensuring replicates (n ≥ 3) to reduce measurement uncertainty .

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility in synthesizing disodium arsonoacetate for catalytic studies?

- Synthesis Protocol :

React sodium arsenite (NaAsO₂) with glyoxylic acid in a 1:2 molar ratio under nitrogen atmosphere (prevents oxidation).

Purify via recrystallization in ethanol-water (3:1 v/v).

Validate purity via elemental analysis (C, H, Na, As) and ¹H-NMR (absence of glyoxylic acid peaks at δ 4.8–5.2 ppm) .

Q. How should researchers address discrepancies between computational predictions and experimental data for disodium arsonoacetate’s redox behavior?

- Validation Framework :

- Replicate DFT calculations using multiple software (e.g., Gaussian, ORCA) with varying basis sets (e.g., 6-31G* vs. def2-TZVP).

- Compare experimental cyclic voltammetry results with simulated spectra. Adjust solvation models (e.g., COSMO-RS) to improve accuracy .

Data Presentation and Publication Standards

Q. What are the best practices for presenting disodium arsonoacetate’s spectroscopic data in peer-reviewed journals?

- Guidelines :

- Include raw and processed data (e.g., XRD patterns, FT-IR spectra) in supplementary materials ( ).

- Annotate critical peaks (e.g., As-O stretching at 780 cm⁻¹) with proposed assignments.

- Use SI units and IUPAC nomenclature consistently (e.g., “disodium arsonoacetate” instead of abbreviations) .

Q. How can meta-analyses reconcile conflicting literature on disodium arsonoacetate’s environmental persistence?

- Systematic Review Protocol :

Define inclusion criteria (e.g., studies with LC-MS/MS quantification).

Apply random-effects models to aggregate half-life estimates across soil types.

Assess publication bias via funnel plots and Egger’s regression test ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.